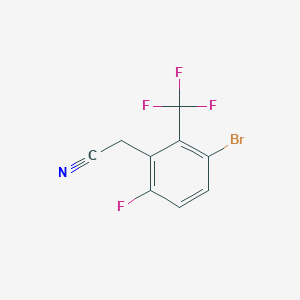

3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile (BFTPA) is a compound of significant scientific interest due to its unique properties. It is used as a pharmaceutical intermediate .

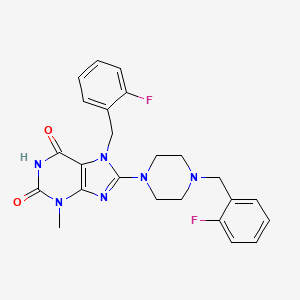

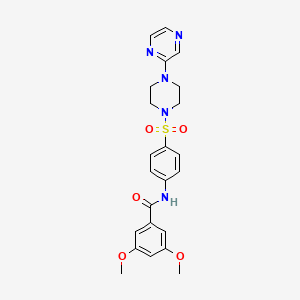

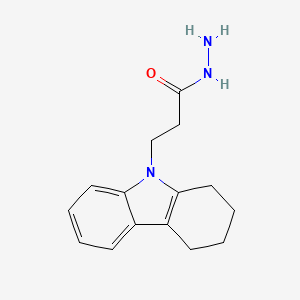

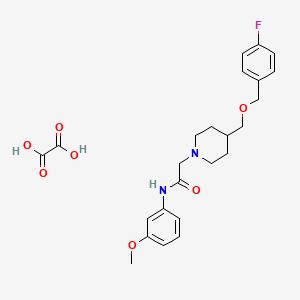

Molecular Structure Analysis

The molecular formula of BFTPA is C9H4BrF4N. The InChI code is 1S/C9H4BrF4N/c10-6-1-2-7(11)5(3-4-15)8(6)9(12,13)14/h1-2H,3H2 .Physical And Chemical Properties Analysis

BFTPA is a solid at ambient temperature . Its molecular weight is 282.04. Other physical and chemical properties like melting point, boiling point, and solubility are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Reactivity and Characterization

- 2-Fluoro-4-(trifluoromethyl)-phenylacetonitrile, closely related to the compound , exhibits uncommon reactivity with the loss of three fluorine atoms, forming a trimeric compound. This reactivity was studied through NMR and MS/MS, proposing an unprecedented mechanism (Stazi et al., 2010).

Electrochemical Fluorination

- Electrochemical fluorination techniques have been explored for aromatic compounds, including phenylacetonitrile, which undergoes transformation in the cyano group to a trifluoromethyl group (Shainyan & Danilevich, 2006).

Synthesis of Trifluoromethyl Aryl Sulfides

- Silver(I) trifluoromethanethiolate reacts with inorganic iodide in acetonitrile to form a nucleophilic source of trifluoromethanethiolate, capable of converting activated aromatic compounds into trifluoromethyl aryl sulfides (Adams & Clark, 2000).

Synthesis of Fluorine-Containing Compounds

- The compound has potential application in the preparation of fluorine-containing phenylacetylenes, a process involving bromobenzenes and benzenes to produce various fluoro- or trifluoromethyl substituents (Kodaira & Okuhara, 1988).

Halogenation and Rearrangement Studies

- A study on the rearrangement of halo-substituted compounds, including bromo and fluoro derivatives, offers insights into the chemical behavior of similar halogenated compounds (McCord et al., 1982).

Fluoromethylation of Carbon-Carbon Multiple Bonds

- Trifluoromethyl and difluoromethyl groups, integral to compounds like 3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile, are crucial in photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds, a key area in organic synthesis (Koike & Akita, 2016).

19F NMR Studies

- Trifluoromethyl tags, as found in the compound, are important in 19F NMR studies for understanding protein conformers or states due to their sensitivity to local environments (Ye et al., 2015).

Eigenschaften

IUPAC Name |

2-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF4N/c10-6-1-2-7(11)5(3-4-15)8(6)9(12,13)14/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUAZWMWHVWEIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC#N)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419957.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2419964.png)

![3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2419967.png)